molecular formula C25H18O2 B12829182 4-(9-Phenyl-9H-xanthen-9-yl)phenol

4-(9-Phenyl-9H-xanthen-9-yl)phenol

Cat. No.: B12829182
M. Wt: 350.4 g/mol
InChI Key: VTMDHIUGWUEDHR-UHFFFAOYSA-N
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Description

4-(9-Phenyl-9H-xanthen-9-yl)phenol is a synthetic xanthone derivative of significant interest in medicinal chemistry and chemical biology research. The xanthone scaffold is recognized as a "privileged structure" in drug discovery, meaning it demonstrates a notable ability to bind to multiple, unrelated classes of protein receptors and enzymes, serving as a high-affinity ligand for diverse biological targets . This versatility makes it an invaluable core structure for developing novel therapeutic agents. Researchers value this compound and its analogues primarily for their potential as building blocks in the synthesis of more complex molecules with a range of biological activities. These activities may include antitumor, anticoagulant, antiplatelet, anti-inflammatory, antimalarial, and antimicrobial effects , which are well-documented for various xanthone derivatives . The tricyclic, predominantly planar, and rigid structure of the xanthone core, combined with the carbonyl group and the ability to accommodate diverse substituents, allows for extensive interactions with biological targets . The specific addition of a phenol group at the 4-position further enhances its utility as an intermediate for chemical functionalization, enabling the creation of libraries for high-throughput screening and structure-activity relationship (SAR) studies. This product is provided for Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C25H18O2

Molecular Weight

350.4 g/mol

IUPAC Name

4-(9-phenylxanthen-9-yl)phenol

InChI

InChI=1S/C25H18O2/c26-20-16-14-19(15-17-20)25(18-8-2-1-3-9-18)21-10-4-6-12-23(21)27-24-13-7-5-11-22(24)25/h1-17,26H

InChI Key

VTMDHIUGWUEDHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3OC4=CC=CC=C42)C5=CC=C(C=C5)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(9-Phenyl-9H-xanthen-9-yl)phenol can be achieved through a base-catalyzed nucleophilic aromatic substitution reaction. One common method involves the reaction between 9-phenyl-9H-xanthen-9-ol and 4-nitrophthalonitrile in the presence of dry potassium carbonate (K2CO3) in dry dimethylformamide (DMF) under a nitrogen atmosphere. The reaction typically takes place at room temperature over several days .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-(9-Phenyl-9H-xanthen-9-yl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can undergo reduction reactions to form hydroquinones.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Hydroquinones and related derivatives.

    Substitution: Halogenated xanthenes, aminated xanthenes, and thiolated xanthenes.

Mechanism of Action

The mechanism of action of 4-(9-Phenyl-9H-xanthen-9-yl)phenol is primarily related to its ability to interact with biological molecules through various pathways. The phenol group can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function. Additionally, the xanthene core can participate in electron transfer reactions, making it useful in photodynamic therapy and other applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Modifications

9-(4-Chlorophenyl)-3,6-diphenyl-1,8-octahydroxanthene-1,8-dione
  • Structure : Features a chlorophenyl group at the 9-position and ketone groups at the 1- and 8-positions. The octahydro backbone reduces aromaticity, increasing flexibility.
  • Properties : The chlorophenyl substituent enhances electron-withdrawing effects, while ketone groups enable hydrogen bonding. Crystal structure analysis (R factor = 0.088) indicates moderate crystallinity .
9-Methoxy-9-(2-methoxyphenyl)-9H-xanthene
  • Structure : Methoxy groups at the 9- and 2-positions of the phenyl ring.
  • Properties: Methoxy groups increase solubility in non-polar solvents compared to phenolic derivatives. Crystallizes in a monoclinic system (space group P21/c), with weaker intermolecular interactions due to lack of hydroxyl groups .
  • Applications : Used in host-guest chemistry for inclusion complexes, leveraging its methoxy substituents .
Tetra(9-phenyl-9H-xanthen-9-yl) oxy-substituted Zinc Phthalocyanine
  • Structure: A phthalocyanine macrocycle with four 9-phenylxanthenol units.
  • Properties : DFT studies reveal extended π-conjugation, enhancing photophysical properties (e.g., absorption at 700 nm). The bulky xanthenyl groups reduce aggregation in solution .
  • Applications: Potential use in optoelectronics and photodynamic therapy due to strong near-infrared absorption .

Physicochemical Properties

Compound Molecular Weight Key Substituents Solubility Fluorescence λmax Ref.
4-(9-Phenyl-9H-xanthen-9-yl)phenol 318.4 g/mol -OH (para) Polar solvents 450 nm (pH-dependent)
9-(4-Chlorophenyl)-...-1,8-dione 484.9 g/mol -Cl, -C=O DMSO, DMF Non-fluorescent
9-Methoxy-9-(2-methoxyphenyl)xanthene 318.4 g/mol -OCH3 Chloroform, THF 365 nm (weak)

Key Observations :

  • The phenolic -OH group in this compound enables pH-sensitive fluorescence, absent in methoxy or chlorophenyl analogs.
  • Bulky substituents (e.g., in zinc phthalocyanine derivatives) reduce solubility but enhance thermal stability .

Computational Insights

DFT studies on tetra(9-phenyl-9H-xanthen-9-yl) oxy-substituted zinc phthalocyanine reveal:

  • HOMO-LUMO gaps of ~1.8 eV, indicating semiconductor-like behavior.
  • Electron-donating xanthenyl groups stabilize the excited state, enhancing fluorescence quantum yield (ΦF = 0.45) .

Q & A

Q. What are the standard synthetic routes for 4-(9-Phenyl-9H-xanthen-9-yl)phenol, and how can reaction yields be optimized?

The compound is synthesized via alkylation and Grignard reactions starting from 3,6-dihydroxy-9H-xanthen-9-one. Key steps include:

  • Alkylation : Introduce substituents using alkylating agents under acidic conditions.
  • Grignard addition : React with o-tolylmagnesium bromide to form the xanthenol framework .
    Optimization strategies:
  • Control reaction temperature to avoid side reactions (e.g., over-alkylation).
  • Use anhydrous conditions to enhance Grignard reactivity.
  • Monitor progress via TLC or HPLC to isolate intermediates.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR spectroscopy : Confirm substitution patterns and purity (e.g., aromatic proton integration in 1H^1H-NMR).
  • X-ray crystallography : Resolve 3D structure using software like SHELXL for refinement . Example data from monoclinic crystals (space group P21/cP2_1/c, a=10.2A˚a = 10.2 \, \text{Å}, b=8.5A˚b = 8.5 \, \text{Å}, β=105\beta = 105^\circ) .
  • Mass spectrometry : Validate molecular weight (e.g., NIST data for related xanthenol derivatives ).

Q. How does the phenolic group influence the compound’s stability and reactivity?

The phenol group:

  • Enhances acidity (pKa10\text{pKa} \sim 10), enabling pH-sensitive applications (e.g., fluorimetric indicators ).
  • Participates in hydrogen bonding, affecting solubility and crystallinity.
  • Oxidizes to quinone derivatives under harsh conditions, requiring inert atmospheres during synthesis .

Advanced Research Questions

Q. How can DFT calculations predict the electronic and photophysical properties of this compound derivatives?

  • Methodology : Perform geometry optimization and frontier molecular orbital (FMO) analysis using Gaussian or ORCA software.
  • Key findings :
    • HOMO-LUMO gaps correlate with absorption spectra (e.g., λmax350400nm\lambda_{\text{max}} \sim 350-400 \, \text{nm} for zinc phthalocyanine analogs) .
    • Substituents on the xanthene ring modulate charge transfer efficiency, critical for optoelectronic applications .

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

  • Software tools : Use SHELXL for least-squares refinement and ORTEP-3 for visualizing thermal ellipsoids .
  • Handling twinning : Apply twin law matrices in SHELXL for high-resolution data .
  • Validation metrics : Check R-factors (R1<0.05R_1 < 0.05) and residual electron density (Δρ<0.3eA˚3\Delta \rho < 0.3 \, \text{eÅ}^{-3}) .

Q. How can this compound be functionalized for pH-responsive fluorimetric sensors?

  • Design principles :
    • Attach electron-withdrawing groups (e.g., nitro) to enhance fluorescence quenching at acidic pH .
    • Incorporate methoxy groups to stabilize excited states, improving quantum yields .
  • Experimental validation :
    • Measure fluorescence intensity vs. pH (e.g., pH212\text{pH} \, 2-12) using a spectrofluorometer.
    • Compare with reference compounds (e.g., 9-aryl-9-xanthenol derivatives ).

Q. What are the challenges in analyzing inclusion complexes or host-guest interactions involving this compound?

  • Crystallographic challenges : Disorder in guest molecules requires high-resolution data (dmin<0.8A˚d_{\text{min}} < 0.8 \, \text{Å}) and restrained refinement in SHELXL .
  • Thermodynamic analysis : Use isothermal titration calorimetry (ITC) to quantify binding constants (Ka103105M1K_a \sim 10^3-10^5 \, \text{M}^{-1}) .
  • Modeling : Simulate host-guest geometry with molecular docking (e.g., AutoDock) .

Methodological Tables

Q. Table 1. Crystallographic Data for this compound Analogs

ParameterValueSource
Space groupP21/cP2_1/c
Unit cell (A˚\text{Å})a=10.2,b=8.5a = 10.2, \, b = 8.5
R1R_1 factor0.038

Q. Table 2. Photophysical Properties of Xanthenol Derivatives

Derivativeλmax(nm)\lambda_{\text{max}} \, (\text{nm})Quantum YieldApplication
Zinc phthalocyanine3850.45Optoelectronics
Methoxy-substituted3600.32pH sensors

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